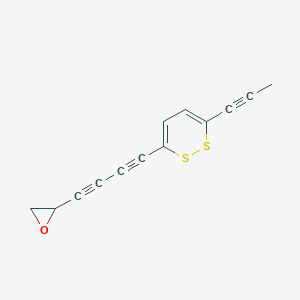
Thiarubrine D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiarubrine D is a natural product that belongs to the family of thiazole-containing compounds. It was first isolated from the marine bacterium Thiomicrospira sp. in 2007. Since then, it has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields of research.
Scientific Research Applications
Isolation and Spectral Analysis
Thiarubrine D, belonging to the thiarubrine class of compounds, has been noted for its unique biological activity and potential medicinal applications. An example of such a compound, thiarubrine A, was isolated for educational purposes, demonstrating its unusual reactivity and potential for teaching spectral analysis techniques (Reyes et al., 2001).
Photoprotection Mechanism in Plants
Thiarubrines, including thiarubrine D, have been studied for their phototoxic properties and their protective mechanisms in plants. Thiarubrines are sensitive to sunlight and decompose into thiophenes. Interestingly, anthocyanins in plants protect thiarubrines from photodecomposition, demonstrating a natural photoprotective mechanism (Page & Towers, 2002).
Optical Imaging Techniques
Research on thiarubrine D also extends to imaging techniques. A study presented a method for automatic recognition of thiarubrine canals in Schkuhria pinnata roots using Optical Coherence Tomography, an advanced imaging technique. This work illustrates the applicability of thiarubrine D in enhancing imaging and analysis of plant structures (Sekulska-Nalewajko et al., 2014).
Yield Enhancement in Hairy Root Cultures
Thiarubrine A, closely related to thiarubrine D, has been the subject of yield enhancement studies in hairy root cultures of Ambrosia artemisiifolia. Various elicitation strategies, including abiotic and biotic, were explored to increase the yield of this secondary metabolite, which holds potential pharmaceutical value (Bhagwath & Hjortsø, 2000).
properties
CAS RN |
126624-07-5 |
|---|---|
Molecular Formula |
C13H8OS2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane |
InChI |
InChI=1S/C13H8OS2/c1-2-5-12-8-9-13(16-15-12)7-4-3-6-11-10-14-11/h8-9,11H,10H2,1H3 |
InChI Key |
UNABNUQQYPYJEQ-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(SS1)C#CC#CC2CO2 |
Canonical SMILES |
CC#CC1=CC=C(SS1)C#CC#CC2CO2 |
synonyms |
thiarubrine D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



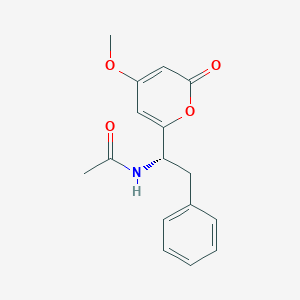


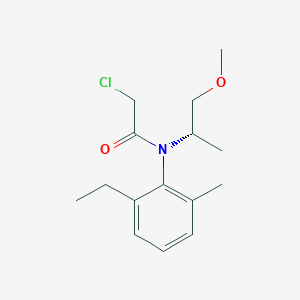




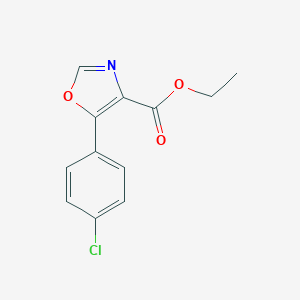

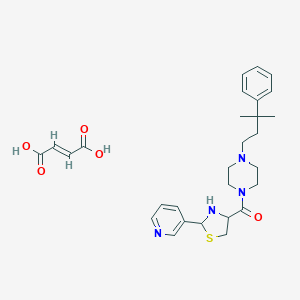


![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)